molecular formula C17H15NO4 B5530558 N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5530558
M. Wt: 297.30 g/mol
InChI Key: XZPYUJYIBAXLIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran compounds typically involves reductive cyclization, cyclocondensation reactions, or Bischler-Napieralski reactions. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide demonstrated the use of sodium dithionite as a reductive cyclizing agent in DMSO solvent, which could offer insights into similar synthetic pathways for N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (Bhaskar et al., 2019).

Molecular Structure Analysis

Crystal structure and molecular analysis are pivotal for understanding the properties of benzofuran derivatives. Studies on similar compounds, like N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, reveal the importance of hydrogen bonding and π–π interactions in stabilizing the molecular structure, which could be relevant for analyzing N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzofuran derivatives engage in various chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. Lewis acid-catalyzed syntheses, for instance, provide a method for generating benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, which might be applicable to the synthesis of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide derivatives (Huang et al., 2019).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. The study of compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate offers insight into how structural elements like hydrogen bonding and molecular interactions affect these properties, which could be analogous to N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical behavior of N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, including its reactivity towards electrophiles, nucleophiles, and its participation in cycloaddition reactions, can be inferred from studies on similar benzofuran derivatives. For instance, reactions involving the synthesis of benzofuran carboxamide-benzylpyridinium salts reveal how substitutions on the benzofuran nucleus influence the compound's chemical properties and reactivity (Abedinifar et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or its role in chemical reactions. Further studies could also explore its physical and chemical properties in more detail .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-20-12-7-8-15(21-2)13(10-12)18-17(19)16-9-11-5-3-4-6-14(11)22-16/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPYUJYIBAXLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

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